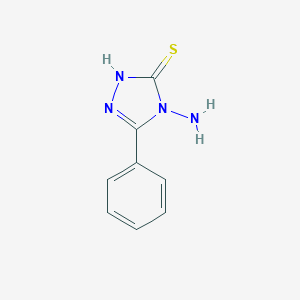

4-Amino-5-phenyl-4H-1,2,4-triazol-3-thiol

Übersicht

Beschreibung

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H8N4S . It has a molecular weight of 192.24 g/mol . This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .

Synthesis Analysis

The basic nucleus of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” was prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate using water as solvent under reflux condition for 3-4 hours . The compound which has been synthesized successfully was subjected to addition reaction with different aldehydes to synthesize Schiff bases .

Molecular Structure Analysis

The molecular structure of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES string Nn1c(S)nnc1-c2ccccc2 . The InChI representation is InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) .

Chemical Reactions Analysis

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Physical And Chemical Properties Analysis

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” is a solid compound . It has a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .

Wissenschaftliche Forschungsanwendungen

DNA-Marker-Detektion

Diese Verbindung wurde bei der Entwicklung einer auf Oberflächenverstärkter Raman-Streuung basierenden Sonde für die schnelle und genaue Detektion von DNA-Markern verwendet .

Metall-Ionen-Adsorption

Eine Studie nutzte ein mit dieser Verbindung organisch modifiziertes Silsesquioxan für die Adsorption von Metallionen und zeigte damit sein Potenzial für die Sanierung und das Recycling von Umweltmedien .

Korrosionsschutz

Die Wirksamkeit dieser Verbindung beim Korrosionsschutz der Aluminiumlegierung 2024 in sauren Lösungen wurde untersucht. Dies ist entscheidend für die Verlängerung der Lebensdauer von Metallbauteilen in verschiedenen Industrien .

Antioxidative Aktivität

Derivate dieser Verbindung wurden synthetisiert und auf ihre antioxidative Aktivität hin untersucht. Dies ist wichtig für pharmazeutische Anwendungen und die Entwicklung neuer Medikamente .

Synthese neuer Verbindungen

Die Verbindung dient als Vorläufer bei der Synthese neuer Pyrazolyl-[1,2,4]triazole, die potenzielle Anwendungen in der medizinischen Chemie und der Wirkstoffforschung besitzen .

Pharmazeutische Forschung

Sie wurde in der pharmazeutischen Forschung zur Synthese und Bewertung von Derivaten für verschiedene therapeutische Eigenschaften eingesetzt .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNHZPGPLNUEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177234 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22706-11-2 | |

| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22706-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022706112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. It forms a protective film on the metal surface through molecular adsorption, hindering the interaction between the metal and the corrosive environment.

A: While the provided abstracts do not specify all spectroscopic data, the molecular formula of APTT is C8H8N4S and its molecular weight is 192.25 g/mol. Various spectroscopic techniques like FTIR, 1H NMR, 13C NMR, 31P NMR, and mass spectrometry have been used to characterize APTT and its derivatives.

A: The inhibition efficiency of APTT increases with increasing concentration. Studies have shown that inhibition efficiencies exceeding 90% can be achieved at concentrations as low as 80 × 10–5 M.

A: APTT adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. The negative value of the free energy of adsorption (ΔGads) indicates that the adsorption is a spontaneous process and suggests chemisorption.

A: While APTT demonstrates effective corrosion inhibition, its efficiency generally decreases with increasing temperature. This suggests that the adsorption of APTT on the metal surface is weakened at higher temperatures.

ANone: Yes, APTT and its derivatives have been explored for various applications including:

A: * High Efficiency: APTT exhibits high inhibition efficiencies, even at low concentrations, making it a cost-effective option.

- Compatibility: APTT has shown effectiveness in protecting various metals, including mild steel and aluminum alloys, from corrosion in acidic environments.

A: Molecular dynamics simulations have been employed to investigate the interactions of APTT derivatives in various media, including vacuum, water, and acidic solutions. These simulations provide insights into the total energies, interaction energies, angle parameters, and conformations of these molecules in different environments, complementing experimental findings.

ANone: Several techniques are employed to study APTT's corrosion inhibition, including:

A: APTT can exist in different tautomeric forms, influencing its properties and reactivity. For example, studies have shown that the thione tautomer of APTT exhibits higher stability in solution due to intermolecular hydrogen bonding. Understanding tautomerism is crucial for predicting the behavior of APTT and its derivatives in various applications.

ANone: The provided research primarily focuses on the synthesis, characterization, and applications of APTT and its derivatives. Further research is needed to comprehensively assess the environmental impact and degradation of APTT, including its ecotoxicological effects and potential for bioaccumulation.

A: Yes, APTT serves as a versatile building block for various heterocyclic compounds. It undergoes facile condensation reactions to yield thiadiazaphosphol-2-ones, Schiff bases, and triazole-based ionic liquids and salts, which have potential applications in different fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)